[(2S)-2,3-bis[(9E)-octadec-9-enoyloxy]propyl]trimethylazanium chloride
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Overview
Description
[(2S)-2,3-bis[(9E)-octadec-9-enoyloxy]propyl]trimethylazanium chloride is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structure, which includes long-chain fatty acids and a quaternary ammonium group. It is often used in research due to its amphiphilic properties, making it useful in studies related to lipid membranes and surfactants.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2S)-2,3-bis[(9E)-octadec-9-enoyloxy]propyl]trimethylazanium chloride typically involves the esterification of glycerol with octadec-9-enoic acid, followed by quaternization with trimethylamine. The reaction conditions often include:
Temperature: Typically around 60-80°C.
Catalysts: Acid catalysts like sulfuric acid or p-toluenesulfonic acid.
Solvents: Organic solvents such as dichloromethane or toluene.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Large-scale esterification: Using industrial-grade glycerol and octadec-9-enoic acid.
Quaternization: Conducted in large reactors with efficient mixing and temperature control.
Purification: Involves distillation and recrystallization to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
[(2S)-2,3-bis[(9E)-octadec-9-enoyloxy]propyl]trimethylazanium chloride undergoes various chemical reactions, including:
Oxidation: The double bonds in the octadec-9-enoyloxy groups can be oxidized to form epoxides or diols.
Reduction: The compound can be reduced to remove the double bonds, resulting in saturated fatty acid derivatives.
Substitution: The quaternary ammonium group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or osmium tetroxide.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as hydroxide ions or amines.
Major Products
Oxidation: Epoxides, diols.
Reduction: Saturated fatty acid derivatives.
Substitution: Various substituted ammonium compounds.
Scientific Research Applications
[(2S)-2,3-bis[(9E)-octadec-9-enoyloxy]propyl]trimethylazanium chloride is widely used in scientific research due to its amphiphilic nature. Some applications include:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and in emulsion polymerization.
Biology: Studied for its role in lipid membrane models and its interactions with proteins.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles and liposomes.
Industry: Utilized in the formulation of detergents and personal care products.
Mechanism of Action
The compound exerts its effects primarily through its amphiphilic properties. The long hydrophobic chains interact with lipid membranes, while the hydrophilic quaternary ammonium group interacts with aqueous environments. This dual nature allows it to:
Disrupt lipid bilayers: Leading to increased membrane permeability.
Form micelles: Encapsulating hydrophobic molecules for drug delivery.
Interact with proteins: Affecting their structure and function.
Comparison with Similar Compounds
[(2S)-2,3-bis[(9E)-octadec-9-enoyloxy]propyl]trimethylazanium chloride is unique due to its specific combination of long-chain fatty acids and a quaternary ammonium group. Similar compounds include:
[(2S)-2,3-bis[(9Z)-octadec-9-enoyloxy]propyl]trimethylammonioethyl phosphate: Similar structure but with a phosphate group.
1,2-dioleoyl-sn-glycero-3-phosphocholine: Contains similar fatty acid chains but with a phosphocholine head group.
2,3-dioleoyl-sn-glycerol-1-phosphocholine: Another similar compound with slight variations in the glycerol backbone and head group.
These compounds share similar amphiphilic properties but differ in their specific functional groups and applications.
Properties
Molecular Formula |
C42H80ClNO4 |
---|---|
Molecular Weight |
698.5 g/mol |
IUPAC Name |
[(2S)-2,3-bis[[(E)-octadec-9-enoyl]oxy]propyl]-trimethylazanium;chloride |
InChI |
InChI=1S/C42H80NO4.ClH/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-41(44)46-39-40(38-43(3,4)5)47-42(45)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2;/h20-23,40H,6-19,24-39H2,1-5H3;1H/q+1;/p-1/b22-20+,23-21+;/t40-;/m0./s1 |
InChI Key |
KSXTUUUQYQYKCR-ZPYIQFGOSA-M |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)OC[C@H](C[N+](C)(C)C)OC(=O)CCCCCCC/C=C/CCCCCCCC.[Cl-] |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(C[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCCCC.[Cl-] |
Origin of Product |
United States |
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